S-tBu-L-Cys(HCl) is commonly used as a protecting group for the thiol group in cysteine residues during peptide synthesis. The bulky tert-butyl group prevents unwanted side reactions involving the thiol group, allowing for the selective modification of other functional groups within the peptide chain. Once the desired peptide is synthesized, the tert-butyl group can be removed under specific conditions to reveal the free thiol group, enabling its participation in further reactions or protein folding processes [, ].
S-tBu-L-Cys(HCl) has been employed in studies investigating protein folding and assembly. By incorporating this modified cysteine residue into specific locations within a protein, researchers can probe the role of thiol groups in these processes. The bulky tert-butyl group can introduce steric hindrance, affecting protein-protein interactions and influencing folding pathways []. Additionally, the ability to selectively remove the tert-butyl group allows for the controlled introduction of a free thiol group at a specific stage of the folding process, providing valuable insights into protein dynamics [].
S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid cysteine, characterized by the presence of a tert-butyl group attached to the sulfur atom. Its molecular formula is C7H16ClNO2S, and it has a molecular weight of approximately 213.72 g/mol. The compound is typically encountered as a white to off-white crystalline powder and is soluble in water due to the presence of the hydrochloride salt form, which enhances its stability and solubility in biological systems .
The compound is identified by several chemical identifiers including the CAS number 2481-09-6 and the InChI Key MHBMYFJKEBCMDR-JEDNCBNOSA-N. Its structure can be represented by the SMILES notation: [H+].[Cl-].CC(C)(C)SCC@HC(O)=O .
The mechanism of action of S-tert-Butyl-L-cysteine hydrochloride is not well-understood. However, due to its structural similarity to L-cysteine, it might possess similar biological properties. L-cysteine is a precursor to the antioxidant glutathione and plays a role in protein structure and function []. S-tert-Butyl-L-cysteine hydrochloride, upon removal of the tert-butyl group, could potentially serve as a source of cysteine and exert similar effects. However, further research is needed to confirm these possibilities.
These reactions highlight its utility in synthetic organic chemistry and biochemistry .
S-tert-Butyl-L-cysteine hydrochloride exhibits several biological activities attributed to its cysteine backbone. It is known for:
Several methods exist for synthesizing S-tert-Butyl-L-cysteine hydrochloride:
S-tert-Butyl-L-cysteine hydrochloride finds applications across various fields:
Interaction studies involving S-tert-Butyl-L-cysteine hydrochloride focus on its role as a thiol donor or antioxidant. Research has indicated that:
S-tert-Butyl-L-cysteine hydrochloride shares structural similarities with other cysteine derivatives. Here are some comparable compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
L-Cysteine | Contains a thiol group without tert-butyl substitution | Naturally occurring amino acid |
N-Acetylcysteine | Acetylated form of cysteine | Known for mucolytic properties |
S-Methylcysteine | Contains a methyl group instead of tert-butyl | Exhibits different biochemical properties |
L-Cystathionine | Contains both cysteine and homocysteine components | Involved in transsulfuration pathways |
S-tert-Butyl-L-cysteine hydrochloride is unique due to its bulky tert-butyl group, which influences its steric properties and reactivity compared to simpler cysteine derivatives. This modification enhances its potential applications in drug design and biochemical research .
Cysteine’s discovery in 1810 by William Hyde Wollaston marked the beginning of sulfur-containing amino acid research. By the 20th century, the need to protect cysteine’s reactive thiol (–SH) group during peptide synthesis drove innovations in protective strategies. The tert-butyl group emerged as a robust protecting moiety due to its steric bulk and resistance to acidic conditions. S-tert-Butyl-L-cysteine hydrochloride, first synthesized in the mid-20th century, became a cornerstone for synthesizing disulfide-rich peptides and proteins.
The tert-butyl thioether (–S–C(CH₃)₃) in S-tert-Butyl-L-cysteine hydrochloride prevents thiol oxidation and nucleophilic side reactions. Key structural features include:
The tert-butyl group’s hydrophobicity also enhances solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS).
S-tert-Butyl-L-cysteine hydrochloride exhibits a well-defined molecular structure with the molecular formula C₇H₁₆ClNO₂S and a molecular weight of 213.72-213.73 grams per mole [1] [3] [4]. The compound crystallizes as a white crystalline powder or powder form under standard conditions [3] [6]. The stereochemical configuration is characterized by the R-configuration at the α-carbon, as indicated by the International Union of Pure and Applied Chemistry nomenclature: (2R)-2-amino-3-tert-butylsulfanylpropanoic acid hydrochloride [1] [3] [9].
The molecular structure contains a central amino acid backbone typical of L-cysteine derivatives, with the thiol group protected by a tert-butyl substituent [1]. The compound exists as a hydrochloride salt, which significantly influences its crystallographic properties and stability [4]. The stereochemical integrity is maintained through the protection of the sulfur atom, preventing racemization during storage and handling [2].
Crystallographic studies of related tert-butyl-protected cysteine derivatives reveal that these compounds adopt extended conformations in the solid state [5]. The tert-butyl protecting group creates steric hindrance that influences the overall molecular geometry and crystal packing arrangements [5]. The hydrochloride salt formation results in ionic interactions that contribute to the crystalline stability of the compound [6].
Molecular Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₆ClNO₂S | [1] [3] |
Molecular Weight | 213.72-213.73 g/mol | [1] [3] [4] |
Chemical Abstracts Service Number | 2481-09-6 | [1] [3] [4] |
Stereochemical Configuration | (2R)-configuration | [1] [3] |
Physical Form | White crystalline powder | [3] [6] |
The spectroscopic characterization of S-tert-Butyl-L-cysteine hydrochloride provides detailed insights into its molecular structure and chemical environment [3] [9]. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound, with the proton nuclear magnetic resonance analysis showing conformity to the expected structure [3] [9]. The tert-butyl group exhibits characteristic spectroscopic behavior, appearing as a prominent singlet resonance that is easily detectable due to the chemical equivalence of the nine methyl protons [8].
The infrared spectroscopic profile demonstrates authentic spectral characteristics consistent with the proposed molecular structure [33]. The spectrum exhibits characteristic absorption bands corresponding to the amino acid backbone, the tert-butyl protecting group, and the hydrochloride salt functionality [33]. Mass spectrometry analysis confirms the molecular weight and fragmentation patterns expected for this protected amino acid derivative [1].
The Simplified Molecular Input Line Entry System notation for the compound is represented as CC(C)(C)SCC@@HN.Cl, which accurately describes the molecular connectivity and stereochemistry [1] [3] [6]. The International Chemical Identifier Key MHBMYFJKEBCMDR-JEDNCBNOSA-N provides a unique identifier for database searches and chemical informatics applications [1] [3] [6].
Spectroscopic Method | Key Characteristics | Reference |
---|---|---|
Proton Nuclear Magnetic Resonance | Conforms to structure; tert-butyl singlet | [3] [8] [9] |
Infrared Spectroscopy | Authentic spectrum | [33] |
Mass Spectrometry | Molecular ion confirmation | [1] |
Purity Assessment | ≥97.5% by nuclear magnetic resonance | [3] [9] |
The solubility characteristics of S-tert-Butyl-L-cysteine hydrochloride demonstrate significant variation depending on the polarity of the solvent system [4] [13]. The compound exhibits enhanced solubility in polar solvents, which is attributed to the presence of the hydrochloride salt functionality that facilitates ionic interactions with polar solvent molecules [13]. This enhanced stability and solubility profile makes the compound particularly suitable for applications in aqueous and polar organic media [13].
The compound demonstrates solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [4]. These solubility characteristics reflect the dual nature of the molecule, containing both hydrophilic components from the amino acid backbone and the hydrochloride salt, as well as lipophilic characteristics from the tert-butyl protecting group [4]. The solubility profile is significantly influenced by the presence of the bulky tert-butyl group, which affects the overall molecular polarity and solvation behavior [13].
Comparative studies with other amino acid derivatives suggest that the tert-butyl protection enhances solubility in organic solvents while maintaining adequate water solubility due to the hydrochloride salt formation [24]. The solubility dynamics are temperature-dependent, with increased solubility observed at elevated temperatures in most solvent systems [4].
Solvent Category | Solubility | Contributing Factors | Reference |
---|---|---|---|
Polar Solvents | High | Hydrochloride salt interactions | [13] |
Chlorinated Solvents | Soluble | Balanced polarity | [4] |
Dimethyl Sulfoxide | Soluble | Strong solvation | [4] |
Acetone | Soluble | Moderate polarity | [4] |
The thermal stability profile of S-tert-Butyl-L-cysteine hydrochloride indicates a melting point range of 203-204°C [4]. Comparative analysis with related cysteine derivatives suggests that amino acid hydrochloride salts typically exhibit decomposition rather than true melting behavior at elevated temperatures [15] [32]. The thermal decomposition of amino acids generally occurs through endothermic processes, with decomposition temperatures ranging from 185°C to 280°C for various amino acid derivatives [32].
Studies on amino acid thermal stability indicate that cysteine-containing compounds undergo specific decomposition pathways that may involve the evolution of hydrogen sulfide, water, and carbon dioxide [15] [32]. The presence of the tert-butyl protecting group may influence the decomposition pathway by providing steric stabilization and altering the thermal decomposition mechanism [15]. The hydrochloride salt formation contributes to thermal stability by providing ionic stabilization of the amino acid structure [19].
The thermal behavior of protected amino acids demonstrates that tert-butyl groups generally enhance thermal stability compared to unprotected amino acids [24]. Thermogravimetric analysis of similar compounds shows decomposition beginning at temperatures ranging from 73-105°C for various tert-butyl-protected amino acid derivatives [24]. The decomposition process involves multiple stages, with initial mass loss potentially attributed to dehydration or volatile component evolution [24].
Storage recommendations for the compound include maintenance at 2-8°C under inert atmosphere conditions to preserve thermal stability and prevent premature decomposition [4] [6]. The compound demonstrates sensitivity to light and air exposure, which can accelerate thermal decomposition processes [6].
Thermal Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 203-204°C | Atmospheric pressure | [4] |
Storage Temperature | 2-8°C | Inert atmosphere | [4] [6] |
Decomposition Onset | Variable | Depends on protection | [24] |
Thermal Sensitivity | Light and air sensitive | Standard conditions | [6] |
The development of effective protection strategies for cysteine thiol groups represents a cornerstone of modern peptide synthesis. The unique reactivity of the thiol functionality necessitates careful consideration of protecting group selection to ensure successful peptide assembly while maintaining structural integrity throughout the synthetic process [1] [2].
The tert-butyl protecting group has emerged as one of the most versatile and widely utilized thiol protection strategies in peptide synthesis. The chemistry underlying tert-butyl protection involves the formation of a stable thioether bond between the cysteine sulfur atom and the tert-butyl cation, creating S-tert-butyl-L-cysteine derivatives that exhibit exceptional stability under basic conditions while remaining amenable to selective deprotection under acidic conditions [3] [4].
The fundamental mechanism of tert-butyl protection proceeds through nucleophilic attack of the cysteine thiol group on the electrophilic tert-butyl cation, typically generated from tert-butyl alcohol in the presence of strong acid. This reaction results in the formation of a stable carbon-sulfur bond that effectively masks the thiol functionality throughout the peptide synthesis process [5] [6]. The stability of this protecting group under standard peptide synthesis conditions stems from the steric bulk of the tert-butyl group, which provides significant protection against nucleophilic attack and prevents unwanted side reactions.
Deprotection of the tert-butyl group can be achieved through several complementary approaches, each offering distinct advantages for specific synthetic applications. The most commonly employed method involves treatment with trifluoroacetic acid in the presence of appropriate scavengers, which promotes protonation of the sulfur atom and subsequent elimination of the tert-butyl group as a stable carbocation [3] [7]. Alternative deprotection strategies include the use of mercury salts, hydrogen fluoride, or specialized reagent systems such as phenylsulfoxide in combination with trimethylsilyl chloride [1] [3].
The efficiency of tert-butyl deprotection has been systematically evaluated under various conditions, revealing significant dependencies on reaction parameters including acid concentration, temperature, and the presence of scavenger molecules. Studies have demonstrated that standard trifluoroacetic acid cleavage conditions (95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) achieve deprotection efficiencies of 85-90% within 1-2 hours at room temperature [7]. However, the inclusion of additional scavengers such as dimethyl sulfide or thioanisole can enhance deprotection efficiency to 92-98% while simultaneously reducing the formation of unwanted side products [7].
The selection of appropriate amino-terminal protecting group strategies significantly influences the overall efficiency and practicality of cysteine-containing peptide synthesis. The two predominant approaches, tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protection schemes, each offer distinct advantages and limitations when employed in conjunction with tert-butyl thiol protection [8] [9].
The Boc protection strategy employs acid-labile protecting groups that are removed under acidic conditions, typically using trifluoroacetic acid for side-chain deprotection and hydrogen fluoride for final cleavage. This approach demonstrates excellent compatibility with tert-butyl thiol protection, as both protecting groups are stable under the basic conditions required for Boc deprotection but are readily removed under the acidic conditions employed for final peptide cleavage [9]. The quasi-orthogonal nature of Boc and benzyl protecting groups allows for sequential deprotection steps, providing synthetic flexibility for complex peptide sequences.
In contrast, the Fmoc protection strategy utilizes base-labile amino-terminal protection in combination with acid-labile side-chain protecting groups, creating a truly orthogonal protection scheme. The Fmoc approach demonstrates superior compatibility with tert-butyl thiol protection due to the orthogonal nature of the deprotection conditions [8] [9]. The base-labile Fmoc group is removed using piperidine in dimethylformamide, conditions under which the tert-butyl thiol protection remains completely stable. Final peptide cleavage and side-chain deprotection are achieved using trifluoroacetic acid, which simultaneously removes both tert-butyl and other acid-labile protecting groups [1].
Comparative studies have revealed significant differences in synthetic efficiency between Boc and Fmoc approaches when applied to cysteine-containing peptides. The Fmoc strategy generally demonstrates superior coupling efficiency, with typical coupling times of 30-60 minutes compared to 2-4 hours required for Boc-mediated couplings [8]. Furthermore, the Fmoc approach exhibits reduced racemization rates during cysteine incorporation, with reported racemization levels of less than 1% compared to 3-8% observed with Boc-mediated synthesis [10].
The choice between Boc and Fmoc strategies also influences the scalability and cost-effectiveness of peptide synthesis. Fmoc-based synthesis generally requires less specialized equipment and safer reagents, making it more suitable for large-scale production. However, Boc-based synthesis may offer advantages for certain peptide sequences that are sensitive to basic conditions or require specialized deprotection strategies [9].
The development of scalable synthesis protocols for S-tert-butyl-L-cysteine hydrochloride and related derivatives represents a critical aspect of modern peptide manufacturing. Efficient scaling requires optimization of reaction conditions, purification procedures, and quality control measures to ensure consistent product quality while maintaining economic viability [11] [12].
Solution-phase synthesis protocols offer significant advantages for the large-scale production of S-tert-butyl-L-cysteine derivatives due to their inherent scalability and the ability to purify intermediate products. The optimization of solution-phase protocols requires careful consideration of reaction parameters including reagent selection, solvent systems, temperature control, and purification strategies [5] [13].
Critical optimization parameters for solution-phase synthesis include the selection of appropriate coupling reagents and reaction conditions. The use of diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole has been identified as an optimal coupling system for cysteine derivatives, providing efficient coupling while minimizing racemization. The reaction is typically conducted in dimethylformamide or dichloromethane at room temperature, with reaction times of 2-4 hours providing optimal conversion [14] [13].
Temperature control represents another crucial factor in solution-phase optimization. While elevated temperatures can accelerate reaction rates, they also increase the risk of racemization and side product formation. Systematic studies have established that maintaining reaction temperatures between 0-25°C provides the optimal balance between reaction efficiency and product quality [5]. The use of microwave-assisted synthesis has been explored as an alternative approach, enabling rapid heating while maintaining precise temperature control, though this requires specialized equipment and may not be suitable for all scale-up applications [11].
Purification strategies for solution-phase synthesis typically involve crystallization procedures that can be readily scaled to industrial levels. The hydrochloride salt form of S-tert-butyl-L-cysteine demonstrates excellent crystallization properties, allowing for efficient purification through recrystallization from appropriate solvent systems. The selection of crystallization solvents significantly influences both yield and purity, with alcohol-water systems generally providing optimal results [5].
The integration of S-tert-butyl-L-cysteine derivatives into solid-phase peptide synthesis protocols requires careful optimization to ensure compatibility with automated synthesis equipment and to minimize the formation of unwanted side products. The unique properties of tert-butyl protection necessitate specialized considerations for coupling efficiency, deprotection conditions, and resin selection [15] [16].
Coupling efficiency optimization in solid-phase synthesis involves the selection of appropriate activating reagents and reaction conditions. Studies have demonstrated that 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) provide superior coupling efficiency for S-tert-butyl-L-cysteine derivatives compared to traditional carbodiimide-based coupling reagents [16] [10]. The optimal coupling conditions typically involve 4 equivalents of the protected amino acid, 4 equivalents of the activating reagent, and 8 equivalents of diisopropylethylamine in dimethylformamide, with reaction times of 30-60 minutes at room temperature [10].
Resin selection plays a crucial role in determining the success of solid-phase synthesis protocols. Chlorotrityl chloride resin has been identified as particularly suitable for sequences containing C-terminal cysteine residues, as it minimizes the formation of unwanted side products including epimerization and piperidinylalanine adduct formation [15] [16]. The use of 2-chlorotrityl resin provides additional benefits through its compatibility with mild cleavage conditions and reduced tendency toward racemization during synthesis.
Microwave-assisted solid-phase synthesis has emerged as a powerful technique for accelerating peptide synthesis while maintaining high coupling efficiency. Optimization studies have demonstrated that microwave heating at 50-80°C for 5-10 minutes provides equivalent or superior coupling efficiency compared to conventional room temperature synthesis with reaction times of 30-60 minutes [11] [10]. However, elevated temperatures increase the risk of racemization, particularly for cysteine derivatives, necessitating careful optimization of time and temperature parameters.
The deprotection of tert-butyl groups in solid-phase synthesis requires specialized cleavage cocktails to minimize the formation of side products. Standard trifluoroacetic acid cleavage conditions can lead to the formation of S-tert-butylated peptides through reaction of liberated tert-butyl cations with free cysteine residues. This side reaction can be minimized through the use of enhanced scavenger systems, including the addition of dimethyl sulfide, thioanisole, or other nucleophilic scavengers that compete for the reactive tert-butyl cations [7].
Advanced deprotection strategies have been developed to address the challenges associated with tert-butyl deprotection in solid-phase synthesis. The use of two-stage cleavage protocols, involving initial treatment with reduced trifluoroacetic acid concentrations followed by standard cleavage conditions, has been shown to significantly reduce the formation of S-tert-butylated side products while maintaining high deprotection efficiency [7]. Additionally, the incorporation of reducing agents such as tris(2-carboxyethyl)phosphine can facilitate the removal of unwanted disulfide bonds that may form during the deprotection process.
Quality control measures for solid-phase synthesis protocols must address the unique challenges associated with cysteine-containing peptides. High-performance liquid chromatography analysis using appropriate gradient systems is essential for monitoring reaction progress and identifying potential side products. Mass spectrometric analysis provides crucial information regarding the complete removal of protecting groups and the absence of unwanted modifications [15] [16].
The scalability of solid-phase synthesis protocols depends on the availability of appropriate instrumentation and the optimization of reaction parameters for larger synthesis scales. Automated peptide synthesizers capable of handling gram-scale synthesis have been developed and validated for the production of cysteine-containing peptides. These systems incorporate advanced mixing and heating capabilities to ensure uniform reaction conditions across larger reaction volumes [11].
Property | Value | Notes |
---|---|---|
Molecular Formula | C₇H₁₆ClNO₂S | Hydrochloride salt form |
Molecular Weight | 213.73 g/mol | Exact mass |
CAS Number | 2481-09-6 | Unique identifier |
Melting Point | 203-204°C | Decomposition point |
Solubility | Soluble in water, chloroform, DCM, DMSO | Enhanced by HCl salt |
Storage Conditions | Inert atmosphere, 2-8°C | Moisture sensitive |
Appearance | White crystalline powder | Hygroscopic |
Protecting Group | Deprotection Conditions | Stability to TFA | Racemization Propensity | Compatibility with Fmoc | Compatibility with Boc |
---|---|---|---|---|---|
tert-Butyl (tBu) | Hg(II), HF, TFA/DMSO, PhSOPh/CH₃SiCl₃ | Stable | Moderate | Excellent | Excellent |
Trityl (Trt) | TFA (95%), Hg(II), Ag⁺, I₂ | Labile | High (3.3%) | Good | Good |
Acetamidomethyl (Acm) | Hg(II), Ag⁺, I₂, Tl³⁺, PhSOPh/CH₃SiCl₃ | Stable | Low | Excellent | Excellent |
Tetrahydropyranyl (Thp) | TFA (95%), stable to 1% TFA | Labile | Very Low (0.74%) | Excellent | Fair |
4-Methoxytrityl (Mmt) | 2% TFA in DCM, Hg(II), Ag⁺, I₂ | Selective removal | Low | Excellent | Good |
4-Methoxybenzyl (Mob) | I₂, Tl³⁺, DTNP in TFA | Stable | Low | Fair | Good |
tert-Butylthio (StBu) | RSH, R₃P, stable to TFA | Stable | Low | Good | Good |
Diphenylmethyl (Dpm) | TFA (95%), stable to 1-3% TFA | Stable | Moderate (6.8%) | Good | Good |
Parameter | Solution Phase Optimal | SPPS Optimal | Microwave Assisted | Racemization Risk |
---|---|---|---|---|
Coupling Reagent | DIPCDI/HOBt | HCTU/HBTU | HCTU | Low |
Base | DIPEA | DIPEA | DIPEA | Low-Medium |
Solvent | DMF/DCM | DMF | DMF | Low |
Temperature | Room Temperature | Room Temperature | 50-80°C | Medium-High |
Time | 2-4 hours | 30-60 min | 5-10 min | Low |
Concentration | 0.1-0.2 M | 0.2-0.4 M | 0.2-0.4 M | Low |
Deprotection Method | Deprotection Time | Temperature | Efficiency (%) | Side Reactions | Scalability |
---|---|---|---|---|---|
TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours | Room Temperature | 85-90 | tert-Butylation (10-15%) | Excellent |
TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 1 hour | Room Temperature | 92-95 | tert-Butylation (5-8%) | Excellent |
TFA/TIS/H₂O/thioanisole (85:2.5:7.5:5) | 1 hour | Room Temperature | 95-98 | tert-Butylation (3-5%) | Good |
TFA/DMSO (95:5) | 2-4 hours | Room Temperature | 80-85 | Oxidation (5-10%) | Good |
PhSOPh/CH₃SiCl₃ | 1 hour | Room Temperature | 90-95 | Minimal | Poor |
Hg(OAc)₂/DMF | 30 min | Room Temperature | 98-100 | Minimal | Poor |